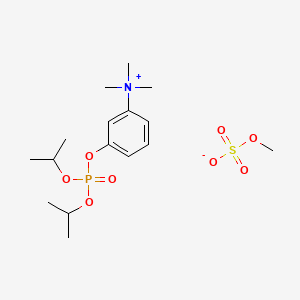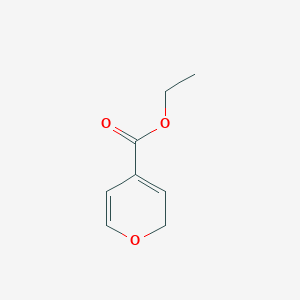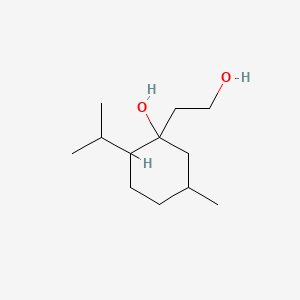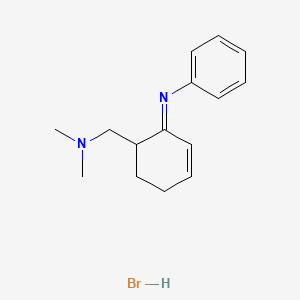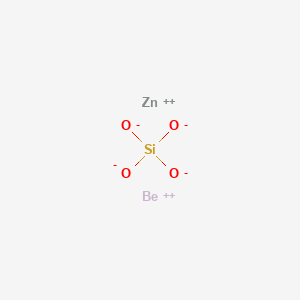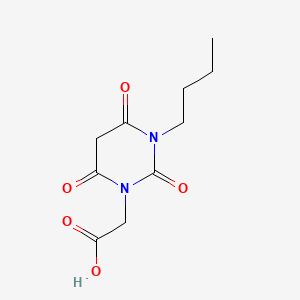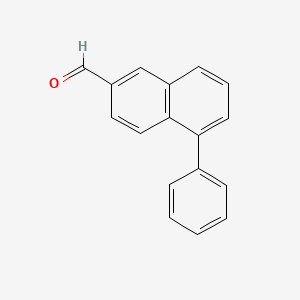
7-Methoxyhept-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methoxy-1-heptene is an organic compound with the molecular formula C8H16O. It is a derivative of heptene, featuring a methoxy group (-OCH3) attached to the seventh carbon atom of the heptene chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1-heptene can be achieved through several methods. One common approach involves the alkylation of 7-methoxyheptanol with a suitable leaving group, such as a halide, under basic conditions. Another method includes the methoxylation of 1-heptene using methanol in the presence of an acid catalyst.
Industrial Production Methods
In an industrial setting, continuous-flow synthesis is often employed for the production of 7-methoxy-1-heptene. This method offers advantages such as reduced reaction time, improved reaction efficiency, and better control over reaction conditions. The continuous-flow process typically involves the reaction of 1-heptene with methanol in the presence of an acid catalyst, followed by purification steps to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-1-heptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming 7-methoxyheptane.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Oxidation: 7-Methoxyheptanal or 7-methoxyheptanoic acid.
Reduction: 7-Methoxyheptane.
Substitution: Various substituted heptenes depending on the nucleophile used.
Scientific Research Applications
7-Methoxy-1-heptene finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 7-methoxy-1-heptene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Heptene: A simple alkene with a similar carbon chain but lacking the methoxy group.
7-Methoxy-1-tetralone: A related compound with a similar methoxy group but a different overall structure.
Uniqueness
7-Methoxy-1-heptene is unique due to the presence of the methoxy group at the seventh carbon, which imparts distinct chemical properties and reactivity compared to other heptene derivatives. This structural feature makes it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
7-methoxyhept-1-ene |
InChI |
InChI=1S/C8H16O/c1-3-4-5-6-7-8-9-2/h3H,1,4-8H2,2H3 |
InChI Key |
OPEFRUNAPVEPBL-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


